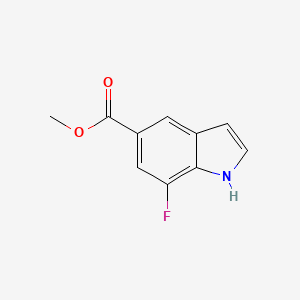

Methyl 7-fluoro-1H-indole-5-carboxylate

説明

Historical Context of Indole (B1671886) Derivatives in Medicinal Chemistry and Organic Synthesis

The indole nucleus is a foundational scaffold in a vast number of natural products and synthetic molecules possessing significant biological activity. Since its first synthesis in 1866, the indole structure has been a subject of immense interest in both organic and medicinal chemistry. This versatile pharmacophore is a key component in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. Its unique structural features, which allow it to mimic protein structures, have made it a "privileged scaffold" in drug discovery. Consequently, indole derivatives have been developed into a wide array of therapeutic agents, including anti-inflammatory, anticancer, antiviral, and antimicrobial drugs.

Significance of Fluorine Substitution in Indole Scaffolds for Modulating Chemical Reactivity and Biological Function

The introduction of fluorine into organic molecules, a strategy widely employed in drug design, can profoundly alter their properties. Fluorine's high electronegativity, second only to helium, and its relatively small size allow it to act as a bioisostere for a hydrogen atom, yet it can drastically change the electronic environment of a molecule. In the context of indole scaffolds, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it can modify the acidity or basicity of nearby functional groups, influence molecular conformation, and improve binding affinity to biological targets by participating in favorable intermolecular interactions. This strategic fluorination has led to the development of numerous successful pharmaceuticals.

Overview of Carboxylate Functionality in Indole Systems and its Research Implications

The carboxylate group, particularly as a methyl ester, is a crucial functional group in the study of indole derivatives. It serves as a versatile synthetic handle, allowing for further chemical modifications and the construction of more complex molecules. For instance, indole-5-carboxylic acid and its esters are key intermediates in the synthesis of various bioactive compounds. chemimpex.comontosight.ai The carboxylate moiety can participate in hydrogen bonding and other non-covalent interactions, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. Research has shown that indole-3-carboxylic acid derivatives, for example, can be synthesized through methods like visible-light-induced carbonylation, highlighting the ongoing development of novel synthetic routes to access these valuable compounds.

Focus and Scope of Academic Investigations on Methyl 7-fluoro-1H-indole-5-carboxylate

While broad research exists on fluorinated indoles and indole carboxylates, academic investigations specifically targeting this compound are more niche. The available research tends to focus on the synthesis of this and related compounds as key intermediates for more complex molecules, such as potential therapeutic agents. The unique substitution pattern—fluorine at the 7-position and a methyl carboxylate at the 5-position—suggests its utility in creating highly specific molecular architectures.

Research on the constituent parts of the molecule provides valuable insights. For instance, 7-fluoroindole (B1333265) (7FI) has been identified as a potent antivirulence compound against the opportunistic pathogen Pseudomonas aeruginosa. nih.govoup.com Studies have shown that 7FI can inhibit the formation of biofilms and reduce the production of several quorum-sensing (QS)-regulated virulence factors without suppressing bacterial growth, which could help mitigate the development of antibiotic resistance. nih.govresearchgate.net This suggests that indole scaffolds fluorinated at the 7-position are of significant interest for developing new anti-infective strategies. nih.gov

Similarly, indole-5-carboxylates are recognized as important building blocks. Methyl indole-5-carboxylate is used as a reactant in the synthesis of protein kinase inhibitors and in various chemical reactions to create more complex derivatives. sigmaaldrich.comontosight.ai Therefore, the investigation of this compound likely centers on its potential as a precursor to novel compounds that combine the beneficial antivirulence properties associated with the 7-fluoroindole core and the versatile reactivity of the indole-5-carboxylate moiety.

Below is a table summarizing the properties of the parent compounds and a closely related analog, providing context for the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application/Finding |

| 7-Fluoro-1H-indole | C₈H₆FN | 135.14 | 60-65 | Antivirulence agent against P. aeruginosa nih.govoup.com |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | 200-205 | Plant metabolite; intermediate for synthesis ontosight.ainih.gov |

| Methyl indole-5-carboxylate | C₁₀H₉NO₂ | 175.19 | 126-128 | Intermediate in pharmaceutical synthesis chemimpex.comsigmaaldrich.com |

| Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | C₁₀H₇ClFNO₂ | 227.62 | N/A | Key intermediate for HIV NNRTI candidates acs.org |

Structure

3D Structure

特性

IUPAC Name |

methyl 7-fluoro-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJGOKZTQSBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 7 Fluoro 1h Indole 5 Carboxylate and Its Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to 7-Fluoro-5-Carboxylate Derivatives

Classical methods for indole synthesis have been adapted to accommodate the specific substituents of methyl 7-fluoro-1H-indole-5-carboxylate. These methods often require optimization to account for the electronic effects of the fluorine and carboxylate groups.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgtcichemicals.com For the synthesis of this compound, a corresponding 2-fluoro-4-carboxymethyl-phenylhydrazine would be reacted with a suitable pyruvate derivative.

The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org The presence of the electron-withdrawing fluorine and carboxylate groups on the phenylhydrazine precursor can influence the reaction conditions required for efficient cyclization. A variation of this method involves the use of polyphosphoric acid, which acts as both a catalyst and a solvent. For example, the synthesis of the related methyl 5-fluoro-1H-indole-2-carboxylate has been achieved by heating the corresponding methyl pyruvate-4-fluorophenylhydrazone in polyphosphoric acid. iucr.org

A modern modification of the Fischer indole synthesis, developed by Christopher Moody and Martyn Inman, utilizes readily available haloarenes as starting materials, overcoming the often-limited availability of substituted aryl hydrazines. rsc.org This two-step process involves a halogen-magnesium exchange, followed by quenching with di-tert-butyl azodicarboxylate and subsequent reaction with a ketone under acidic conditions to form the indole. rsc.org

Table 1: Key Features of Modified Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Substituted phenylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., ZnCl2, PPA). wikipedia.orgiucr.org |

| Mechanism | Formation of a phenylhydrazone followed by a bohrium.combohrium.com-sigmatropic rearrangement. wikipedia.org |

| Modifications | Use of haloarenes as precursors to aryl hydrazines. rsc.org |

The Reissert indole synthesis provides another classical route to substituted indoles. wikipedia.org This method typically begins with the condensation of an ortho-nitrotoluene with diethyl oxalate to yield an ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization of this intermediate, often using zinc in acetic acid, furnishes the indole-2-carboxylic acid, which can then be esterified. wikipedia.org

To apply this to this compound, a suitably substituted 3-fluoro-5-methyl-2-nitrotoluene would be the required starting material. The reaction conditions for the initial condensation and the subsequent reductive cyclization may need to be optimized to accommodate the electronic properties of the fluoro and eventual carboxylate groups. While the classic Reissert synthesis is well-established, its application to complex, substituted indoles can be challenging due to the availability of the starting materials and the potential for side reactions. researchgate.net

Table 2: Steps in the Reissert Indole Synthesis

| Step | Transformation | Reagents |

|---|---|---|

| 1 | Condensation | o-nitrotoluene derivative and diethyl oxalate with a base (e.g., potassium ethoxide). wikipedia.org |

| 2 | Reductive Cyclization | Reduction of the nitro group (e.g., with zinc in acetic acid) followed by intramolecular cyclization. wikipedia.org |

| 3 | Esterification | Conversion of the resulting indole-2-carboxylic acid to the methyl ester. |

Beyond the Fischer and Reissert syntheses, other cyclization strategies are available for the construction of fluorinated indoles. Domino reactions, where a sequence of transformations occurs in a single pot, offer an efficient approach. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines has been developed for the synthesis of 2-(trifluoromethyl)indoles. organic-chemistry.org This method demonstrates tolerance for various functional groups, including esters, suggesting its potential applicability to the synthesis of fluorinated indole carboxylates. organic-chemistry.org

Another approach involves the cyclization of fluorinated o-(sulfonamido)styrenes. researchgate.net Research has demonstrated the synthesis of 3-(trifluoromethyl)indoles through the oxidative cyclization of α-(trifluoromethyl)styrenes bearing a sulfonamido group, initiated by cerium (IV) ammonium nitrate. researchgate.net The adaptability of these methods to produce a 7-fluoro-5-carboxylate substitution pattern would depend on the synthesis of the appropriately substituted starting materials.

Furthermore, metal-free methods are emerging for the synthesis of fluorinated indoles. nih.gov An oxidative-dearomatization-enabled approach has been described that assembles 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone in the presence of an organic oxidant. nih.gov

Modern Catalytic Approaches to 7-Fluoro-1H-indole-5-carboxylates

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis to achieve highly efficient and selective bond formations. These methods are increasingly applied to the synthesis of complex heterocyclic molecules like substituted indoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions can be employed to construct the indole ring system in a convergent manner. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine and an aryl halide, can be adapted for indole synthesis. A modification of the Fischer indole synthesis by Buchwald involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate, which then undergoes the acid-catalyzed cyclization. wikipedia.org

The Heck reaction, another palladium-catalyzed process, can also be utilized. A robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been reported, which involves the cyclization of an o-iodoaniline derivative. acs.org This intramolecular Heck-type reaction demonstrates the utility of palladium catalysis in forming the indole core of halogenated indole carboxylates.

Furthermore, palladium-catalyzed tandem reactions have been developed for the one-pot synthesis of indole-3-carboxylic acids. acs.org This strategy combines a nucleophilic substitution with a C-N or C-O cross-coupling reaction in a single system, allowing for the rapid assembly of multisubstituted indole-3-carboxylic acids. acs.org The application of such a strategy to the synthesis of this compound would require an appropriately substituted starting material.

Table 3: Examples of Palladium-Catalyzed Reactions for Indole Synthesis

| Reaction | Description | Key Components |

|---|---|---|

| Buchwald-Fischer | A modification of the Fischer indole synthesis where the hydrazone is formed via cross-coupling. wikipedia.org | Aryl bromide, hydrazone, palladium catalyst. |

| Intramolecular Heck | Cyclization of a substituted aniline (B41778) to form the indole ring. acs.org | o-haloaniline with a pendant alkene or alkyne, palladium catalyst. |

| Tandem Nucleophilic Substitution/Cross-Coupling | A one-pot synthesis of indole-3-carboxylic acids. acs.org | Palladium catalyst, ligand (e.g., Xantphos), base. |

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unreactive C-H bonds. snnu.edu.cn This approach can be used to introduce substituents onto a pre-formed indole ring or to construct the indole ring itself. For instance, rhodium(III)-catalyzed direct regioselective synthesis of 7-substituted indoles has been reported. nih.gov This method employs a phosphorous-directing group to achieve arylation at the C7 position of the indole. nih.gov

In the context of synthesizing this compound, a C-H activation strategy could potentially be used to introduce the fluoro or carboxylate group onto an indole precursor. Alternatively, rhodium-catalyzed oxidative annulation of arylindoles with alkenes or alkynes has been developed to construct fused indole systems. nih.gov While this specific reaction leads to polycyclic structures, the underlying principles of rhodium-catalyzed C-H activation and annulation could be adapted for the synthesis of highly substituted monocyclic indoles. The development of C-H activation methods that are tolerant of the electronic properties of the fluoro and carboxylate groups is an active area of research.

Metal-Free Approaches for Fluorinated Indole Ring Construction

The incorporation of fluorine into heterocyclic compounds can significantly alter their biological and chemical properties. Consequently, developing synthetic routes to fluorinated indoles that avoid the use of metal catalysts is an area of growing interest, aligning with the principles of green chemistry.

One notable metal-free strategy involves an oxidative dearomatization-enabled approach. nih.gov This method facilitates the assembly of 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone, utilizing an organic oxidant. nih.gov The success of this reaction is highly dependent on the nature of the N-capping group on the aniline precursor. nih.gov A key feature of this methodology is that the resulting indole products contain a 3-trifluoroacetyl group, which serves as a versatile handle for further chemical modifications. nih.gov While this method produces trifluoromethylated indoles rather than a singly fluorinated indole, it represents a significant advancement in constructing the indole ring with fluorine-containing substituents without metal catalysis.

These approaches are crucial as they offer scalable and more environmentally benign alternatives to traditional metal-catalyzed cross-coupling reactions for building the core fluorinated indole structure.

Regioselective Functionalization of 1H-indole Scaffolds for 7-Fluoro and 5-Carboxylate Derivatization

Achieving the specific substitution pattern of this compound often involves the regioselective functionalization of a pre-formed indole ring. The inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position, makes functionalization at the C5 and C7 positions on the benzene (B151609) portion of the ring a significant synthetic challenge. chim.it Overcoming this requires specialized strategies that can direct reactions to these less reactive sites.

Site-Specific Fluorination Methodologies

Direct and site-specific fluorination of the indole ring, particularly at the C7 position, is a challenging transformation. General electrophilic fluorination often results in a mixture of products or reaction at the more electron-rich pyrrole (B145914) ring. Therefore, advanced techniques are required to achieve C7 selectivity.

While direct C7 fluorination methods are not extensively documented, the principles of site-specific C-H functionalization can be applied. Strategies often rely on installing a directing group (DG) on the indole nitrogen (N1 position). This DG can coordinate to a metal catalyst, bringing it into proximity with the C7-H bond and enabling its selective activation and subsequent functionalization. Although many examples lead to C-C or C-N bond formation, the initial C-H activation step is key. The resulting organometallic intermediate could, in principle, be trapped by an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to install the fluorine atom at the C7 position.

Esterification and Carboxylation Techniques at C5

The introduction of a methyl carboxylate group at the C5 position can be accomplished through several reliable methods, either by direct carboxylation followed by esterification or by functionalizing a pre-existing group at C5.

Direct C-H Carboxylation: While challenging, direct C-H carboxylation methods are being developed. A more common route involves the introduction of a halogen at the C5 position, which can then be converted to the carboxylic acid via lithium-halogen exchange and quenching with carbon dioxide, or through palladium-catalyzed carbonylation reactions. For instance, an efficient and highly regioselective C5-H direct iodination of indoles has been reported, which provides a versatile handle for subsequent functionalization. rsc.org

Esterification of Indole-5-carboxylic Acid: If indole-5-carboxylic acid is used as a starting material or intermediate, standard esterification procedures can be applied. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (like H₂SO₄), is a classic and effective method. Other common techniques are outlined in the table below.

| Method | Reagents | Key Features |

| Fischer Esterification | Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄, HCl) | Equilibrium-driven; requires excess alcohol. Simple and cost-effective for large scale. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or similar, MeOH | Mild conditions; suitable for sensitive substrates. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or EDC, DMAP (catalyst), MeOH | Forms a stable urea byproduct; generally high-yielding. |

| Acid Chloride/Anhydride | Thionyl chloride (SOCl₂) or oxalyl chloride to form acid chloride, then MeOH | Highly reactive intermediate; suitable for sterically hindered acids. |

Directed Ortho-Metallation Strategies for C7 Fluorination

Directed C-H activation is a powerful strategy for functionalizing the otherwise unreactive C7 position of the indole ring. researchgate.net This approach involves the installation of a directing group (DG) at the N1 position, which chelates to a transition metal and directs the catalytic C-H activation to the adjacent C7 position. researchgate.netresearchgate.net

Several directing groups have been proven effective for C7 functionalization, including pivaloyl, phosphinoyl, and sulfur-containing groups. researchgate.netnih.gov Rhodium, palladium, and iridium catalysts are commonly employed. nih.govnih.gov These systems have been successfully used for various transformations at the C7 position, such as arylation, alkenylation, and amination. researchgate.netresearchgate.net

For C7 fluorination, this strategy would involve two key steps:

Directed C-H Activation: A directing group, such as N-pivaloyl or N-P(O)tBu₂, directs a metal catalyst (e.g., Pd, Rh) to the C7 position, leading to the formation of a C7-metal bond or a metallacyclic intermediate.

Fluorination: The C7-metal bond is then cleaved by an electrophilic fluorinating reagent (e.g., NFSI, Selectfluor) to install the fluorine atom.

This directed ortho-metallation and subsequent fluorination provide a highly regioselective pathway to C7-fluoroindoles, overcoming the inherent reactivity patterns of the indole nucleus.

Convergent and Linear Synthesis Strategies for Target Compound Assembly

The assembly of a multi-substituted molecule like this compound can be approached through either a linear or a convergent synthesis.

Linear Synthesis: In a linear synthesis, the molecule is built in a step-by-step fashion, with each reaction modifying the product of the previous one. A hypothetical linear synthesis might start with a commercially available substituted aniline. The sequence could involve:

Nitration of a fluorinated aniline derivative.

Reduction of the nitro group to an amine.

Protection of the amino groups.

Introduction of the carboxylate precursor at the desired position.

Formation of the indole ring using a reaction like the Larock or Madelung synthesis.

Final esterification and deprotection steps.

Fragment 1 Synthesis: Preparation of (2-fluoro-4-carboxymethyl)phenylhydrazine. This would involve multiple steps starting from a fluorotoluene or similar precursor.

Fragment 2: A suitable ketone or aldehyde precursor for the pyrrole ring, such as pyruvic acid or an ester thereof.

Coupling: The two fragments are combined under acidic conditions in a Fischer indole synthesis to construct the final fluorinated and carboxylated indole ring in a single step. wikipedia.org

This convergent approach, by building complex fragments separately and coupling them late in the synthesis, maximizes the preservation of material and often simplifies purification.

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The successful synthesis of complex molecules relies heavily on the optimization of reaction conditions to maximize yield, purity, and regioselectivity. In academic protocols, this is typically achieved by systematically varying key parameters.

A common approach is to perform a series of small-scale reactions, changing one variable at a time while keeping others constant. Key parameters that are often optimized include:

Catalyst: Screening different metals (e.g., Pd, Rh, Cu, Ir) and ligands.

Solvent: Testing a range of solvents with different polarities and boiling points (e.g., Toluene, DMF, THF, DCE).

Temperature: Running the reaction at different temperatures, from ambient to reflux, to find the optimal balance between reaction rate and side product formation.

Reagents and Additives: Varying the base, acid, or other additives that can influence the reaction mechanism and outcome.

Concentration: Adjusting the molarity of the reactants.

The following table illustrates a typical optimization study for a hypothetical directed C-H functionalization reaction, showcasing how systematic variation of parameters can lead to improved product yield.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | None | Toluene | 80 | 25 |

| 2 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 45 |

| 3 | Pd(OAc)₂ | PCy₃ | Toluene | 100 | 62 |

| 4 | Pd(OAc)₂ | PCy₃ | Dioxane | 100 | 75 |

| 5 | PdCl₂(dppf) | (internal) | Dioxane | 100 | 58 |

| 6 | Pd(OAc)₂ | PCy₃ | Dioxane | 110 | 88 |

Such optimization tables are a cornerstone of synthetic chemistry publications and demonstrate the rigorous process required to develop a robust and high-yielding synthetic protocol.

Advanced Spectroscopic and Structural Elucidation of Methyl 7 Fluoro 1h Indole 5 Carboxylate

Crystallographic Analysis for Absolute Configuration and Conformation

Single crystal X-ray diffraction stands as the definitive method for determining the absolute configuration and conformation of a molecule in the solid state. Although a solved crystal structure for Methyl 7-fluoro-1H-indole-5-carboxylate is not publicly available, examination of a structurally similar isomer, Methyl 5-fluoro-1H-indole-2-carboxylate, provides a robust model for predicting its crystallographic properties. iucr.org

It is anticipated that this compound would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic. The indole (B1671886) ring itself is inherently planar, and it is expected that the fluorine atom at the 7-position and the methyl carboxylate group at the 5-position will also lie within this plane to maintain electronic conjugation. The rotational orientation of the methyl ester group will be a key conformational feature, likely adopting a sterically favorable position.

Table 1: Predicted Crystallographic Parameters for this compound (Based on analogy with related indole structures iucr.org)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric or non-centrosymmetric space groups |

| Molecules per Unit Cell (Z) | Typically 2 or 4 |

| Key Bond Lengths | C-F ≈ 1.35 Å; Aromatic C-C ≈ 1.39 Å; C-N ≈ 1.38 Å; C=O ≈ 1.23 Å |

| Key Conformation | Planar indole ring with substituents in-plane |

Note: These parameters are predictive and await experimental verification.

The supramolecular assembly of this compound in the crystalline state is dictated by a variety of intermolecular forces. The indole N-H group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester and the fluorine atom can serve as hydrogen bond acceptors.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances and for piecing together the molecular framework.

COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H spin-spin coupling networks. For this compound, cross-peaks would be anticipated between adjacent protons on the indole ring, such as between H-4 and H-6, and between H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would enable the definitive assignment of carbon signals for all protonated carbons, including those of the indole ring and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons separated by two or three bonds, which is vital for confirming the connectivity across quaternary carbons and functional groups. Key expected correlations include those from the methyl protons of the ester to the carbonyl carbon and to C-5 of the indole ring, and from the N-H proton to neighboring carbons such as C-2, C-3, C-3a, and C-7a.

Table 2: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from ¹H |

| 1 (N-H) | 8.2 - 8.6 | - | C-2, C-3, C-3a, C-7a |

| 2 (C-H) | 7.3 - 7.5 | ~126 | C-3, C-3a, C-7a |

| 3 (C-H) | 6.6 - 6.8 | ~103 | C-2, C-3a, C-4 |

| 3a | - | ~129 | - |

| 4 (C-H) | 7.9 - 8.1 | ~121 | C-3, C-5, C-6, C-7a |

| 5 | - | ~126 | - |

| 6 (C-H) | 7.1 - 7.3 | ~116 (d, JCF) | C-4, C-5, C-7, C-7a |

| 7 | - | ~151 (d, JCF) | - |

| 7a | - | ~136 | - |

| C=O | - | ~168 | - |

| O-CH₃ | ~3.9 | ~52 | C=O |

Note: Chemical shifts are estimations and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for fluorinated molecules. scholaris.ca In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom at the C-7 position. The chemical shift of this signal will be characteristic of an aryl fluoride. This fluorine atom will couple with the adjacent proton at H-6, leading to a doublet in the ¹⁹F spectrum. Correspondingly, the H-6 signal in the ¹H NMR spectrum will also be split into a doublet by the fluorine atom, and the magnitude of the through-bond ¹H-¹⁹F coupling constant will provide additional structural verification.

Mass Spectrometry for Molecular Structure Verification and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₀H₈FNO₂), the calculated monoisotopic mass is approximately 193.05 Da.

Upon electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight. The fragmentation of indole esters typically involves characteristic losses from the ester group and cleavages within the indole ring system. nih.gov

Key anticipated fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would generate a prominent fragment ion at [M - 31]⁺.

Loss of the methoxycarbonyl radical (•COOCH₃): This would result in a fragment ion at [M - 59]⁺.

Sequential loss: The [M - 31]⁺ fragment could subsequently lose a molecule of carbon monoxide (CO) to yield the [M - 59]⁺ ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 193 | [M]⁺˙ (Molecular Ion) |

| 162 | [M - OCH₃]⁺ |

| 134 | [M - COOCH₃]⁺ |

Note: The relative abundance of these fragment ions is dependent on the ionization conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and characterizing the nature of chemical bonds within a molecule. For this compound, the spectra would be a composite of vibrations from the indole ring, the methyl ester group, and the fluorine substituent. The positions of these vibrational bands are sensitive to the electronic environment and molecular structure.

Infrared (IR) Spectroscopy would be particularly useful for identifying polar functional groups. Key expected absorptions include:

N-H Stretch: A characteristic sharp peak is anticipated in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.

C=O Stretch: The methyl ester group will exhibit a strong, sharp absorption band, typically in the range of 1700-1725 cm⁻¹, indicative of the carbonyl stretch.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester is expected between 1200 and 1300 cm⁻¹.

C-F Stretch: The carbon-fluorine bond will produce a strong absorption, generally found in the 1000-1400 cm⁻¹ region. Its exact position can provide insight into the electronic effects on the aromatic ring.

Aromatic C-H and C=C Stretches: The indole ring will display multiple bands for C-H stretching above 3000 cm⁻¹ and for C=C ring stretching in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy , being more sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. Expected prominent Raman bands for the parent indole molecule, which would be relevant for the fluoro-substituted derivative, include those assigned to indole ring breathing modes. researchgate.net For instance, peaks around 760 cm⁻¹ and 1010 cm⁻¹ are assigned to in-phase and out-of-phase breathing modes of the indole ring, respectively. researchgate.net The N-H bending mode in the indole ring is also identifiable in Raman spectra. researchgate.net The interpretation of Raman spectra for complex molecules like indole derivatives often benefits from computational methods, such as Density Functional Theory (DFT) calculations, to accurately assign vibrational modes. nih.govacs.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Indole N-H | Stretch | 3300-3500 (Sharp) | Weak |

| Methyl Ester C=O | Stretch | 1700-1725 (Strong) | Moderate |

| Methyl Ester C-O | Stretch | 1200-1300 (Strong) | Weak |

| Aromatic C-F | Stretch | 1000-1400 (Strong) | Moderate |

| Aromatic C=C | Ring Stretch | 1400-1600 (Multiple bands) | Strong |

| Aromatic C-H | Stretch | >3000 | Moderate |

| Indole Ring | Breathing Modes | Not typically strong in IR | Strong (e.g., ~760, 1010) |

| Indole N-H | Bending | Variable | Moderate (e.g., ~878) |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignments of Chiral Analogues (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it will not exhibit a CD or ORD spectrum.

However, if chiral analogues of this compound were to be synthesized, for instance, by introducing a chiral substituent at the indole nitrogen or at another position on the molecule, then chiroptical spectroscopy would become an indispensable tool for their stereochemical characterization. In such hypothetical cases, the CD and ORD spectra would provide crucial information regarding the absolute configuration and conformational preferences of these chiral derivatives. The sign and intensity of the Cotton effects in the spectra would be directly related to the spatial arrangement of the atoms in the chiral analogue.

As of the current literature survey, no studies detailing the synthesis or chiroptical analysis of chiral analogues of this compound have been reported. Consequently, there is no experimental data to present in this section. Should such compounds be developed in the future, CD and ORD spectroscopy would be pivotal in elucidating their three-dimensional structures.

Computational and Theoretical Investigations of Methyl 7 Fluoro 1h Indole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic environment, stability, and reactivity of Methyl 7-fluoro-1H-indole-5-carboxylate.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement.

Following geometry optimization, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, DFT calculations can map the electrostatic potential surface, revealing the charge distribution across the molecule. This would highlight electron-rich and electron-deficient regions, which are critical for predicting how the molecule might interact with other molecules, such as biological receptors or chemical reagents. The fluorine atom at the 7-position and the methyl carboxylate group at the 5-position are expected to significantly influence this charge distribution due to their electronegativity and resonance effects.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on published research for this specific compound.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Conformational Analysis and Energy Landscapes

The presence of the methyl carboxylate group introduces rotational flexibility, leading to different possible conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which identifies the low-energy, stable conformers and the energy barriers between them. Understanding the preferred conformation(s) is vital as the three-dimensional shape of a molecule dictates its biological activity. For this compound, the orientation of the ester group relative to the indole (B1671886) ring would be a key focus of such a study.

Molecular Modeling and Simulation Studies

Building upon the foundational knowledge from quantum chemical calculations, molecular modeling and simulation techniques can predict how this compound might behave in a biological system.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a target protein. The results are often presented as a docking score, which estimates the binding affinity. Such studies could hypothetically explore the binding of this compound to various enzymes or receptors where indole derivatives are known to be active, providing hypotheses about its potential biological targets.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems. An MD simulation of this compound, either in solution or bound to a protein, would track the movements of its atoms over time. This can reveal the compound's conformational flexibility in a more realistic environment and provide insights into the stability of its interactions with a binding partner. MD simulations can also be used to estimate the kinetics of binding and unbinding, offering a more complete picture of the ligand-target interaction.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. By comparing the structure of this compound to known active compounds for a particular biological target, a pharmacophore model could be developed. This model could then be used to predict the potential activity of this compound and to design new, potentially more potent, derivatives. The model would typically define features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

In Silico Prediction of Potential Biological Targets and Pathways

In the absence of direct experimental data, in silico target fishing methods provide a valuable approach for identifying the potential biological targets of novel compounds like this compound. These computational techniques utilize the chemical structure of a molecule to predict its interactions with a vast array of protein targets, thereby elucidating its potential mechanism of action and biological pathways.

Computational screening of indole derivatives has revealed their potential to interact with a wide range of biological targets. For instance, in silico studies on fluoro-indole derivatives have suggested their potential as anti-cancer agents through the inhibition of enzymes like human topoisomerase-II. researchgate.net Molecular docking simulations of tri-substituted fluoro-indole derivatives have indicated favorable binding interactions with this enzyme, suggesting a potential mechanism for their anti-cancer activity. researchgate.net

Furthermore, other indole-based compounds have been investigated for their nematicidal activity, with in silico docking studies pointing towards succinate (B1194679) dehydrogenase (SDH) as a likely target. researchgate.net These studies have shown that indole-containing derivatives can effectively bind to the active site of SDH, suggesting a possible mode of action. researchgate.net The indole framework is recognized for its ability to bind to diverse biological targets with high affinity, and its derivatives have been implicated in various physiological processes, including the regulation of biofilm formation and virulence in microorganisms. nih.gov

Given the structural similarities to these studied compounds, it is plausible that this compound could also interact with targets in pathways related to cancer or infectious diseases. However, without specific computational studies on this exact molecule, these remain predictive insights based on the broader class of indole derivatives.

Table 1: Predicted Potential Biological Targets for Indole Derivatives from In Silico Studies

| Predicted Target Family | Specific Example(s) | Potential Therapeutic Area |

| Topoisomerases | Human Topoisomerase-II | Cancer |

| Dehydrogenases | Succinate Dehydrogenase (SDH) | Nematicidal |

| Various Bacterial Proteins | Quorum Sensing Systems | Infectious Diseases |

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These methods are widely applied in drug discovery to predict the activity of new compounds and to optimize lead structures. For indole derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities. researchgate.net

QSAR models are built by establishing a mathematical relationship between the biological activity of a series of compounds and their physicochemical, electronic, geometric, and topological properties, known as molecular descriptors. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to develop these models. nih.gov

For example, 2D-QSAR studies on indole derivatives have been performed to understand their requirements for selective COX-2 inhibition, an important target in anti-inflammatory therapies. These models have highlighted the significance of physicochemical parameters and alignment-independent descriptors in determining the inhibitory activity.

In the context of antibacterial agents, QSAR studies on indole derivatives have identified key descriptors that correlate with their efficacy against various bacterial strains. nih.gov For instance, descriptors related to electronic energy and dipole moment have been found to be important for activity against S. aureus, while topological descriptors like the kappa shape index (κ2) and valence connectivity index (2χv) have been correlated with activity against MRSA strains. researchgate.net

While a specific QSAR model for this compound has not been reported, the extensive research on related indole derivatives provides a strong foundation for future computational modeling of its biological activities. The presence of the fluorine atom and the carboxylate group at specific positions on the indole ring would be expected to significantly influence its molecular descriptors and, consequently, its biological activity profile.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Example(s) | Information Encoded |

| Electronic | Electronic Energy, Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, size, and polarity |

| Topological | Kappa Shape Indices (κ), Connectivity Indices (χ) | Molecular shape and branching |

| Geometric | Molecular Volume, Surface Area | 3D shape and size of the molecule |

Prediction of Chemical Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state structures and energies. For indole derivatives, theoretical studies have been instrumental in understanding the regioselectivity and reactivity in various functionalization reactions.

The functionalization of the indole ring is a key aspect of synthesizing novel derivatives with desired biological activities. Computational studies, often employing Density Functional Theory (DFT), have been used to explore the mechanisms of transition-metal-catalyzed C-H functionalization of indoles. nih.gov These studies have provided insights into the factors that control the regioselectivity of these reactions, for example, whether functionalization occurs at the C2, C3, or positions on the benzene (B151609) ring. nih.gov The rate-determining step of the reaction, such as C-H bond activation, has been shown to be a critical factor in determining the site of functionalization. nih.gov

Theoretical calculations have also been used to support experimental findings in reactions such as the regioselective sulfenylation of 3-hydroxy bisindoles, where the computational results helped to elucidate the SN1 pathway of the reaction. Furthermore, computational methods are employed to study the excited state dynamics of indole, which is crucial for understanding its photophysical properties. nih.govacs.org

For this compound, computational methods could be applied to predict the outcomes of various chemical transformations. For instance, the mechanism of electrophilic substitution, a common reaction for indoles, could be modeled to understand how the fluorine and carboxylate substituents influence the regioselectivity of the reaction. The calculation of transition state geometries and activation energies would provide valuable information on the feasibility and preferred pathways of different reactions, aiding in the design of efficient synthetic routes to novel derivatives. The process of finding a transition state computationally involves generating an initial guess of the geometry, which can then be optimized using various algorithms. youtube.com

Table 3: Computational Methods in Reaction Mechanism Studies

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules. | Reaction energies, activation barriers, geometries of reactants, products, and transition states. |

| Transition State Searching Algorithms | Locating the saddle point on a potential energy surface. | Geometry and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Following the reaction path from the transition state to reactants and products. | Confirmation that the transition state connects the desired reactants and products. |

| Molecular Dynamics (MD) Simulations | Simulating the time evolution of a system of atoms and molecules. | Understanding the role of solvent and dynamics in reaction mechanisms. |

In-Depth Search Reveals "this compound" as a Chemical Intermediate with Limited Direct Biological Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that "this compound" is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. There is a notable absence of published in vitro or preclinical studies focusing directly on the biological and pharmacological activities of this specific compound as a standalone agent.

Research into the broader family of 7-fluoroindole (B1333265) derivatives shows a range of biological activities; however, these findings are not specific to this compound. For instance, its precursor, 7-fluoro-1H-indole-5-carboxylic acid , has been associated with potential anticancer and antiviral properties. Similarly, the simpler core structure, 7-fluoroindole , has been investigated as an antivirulence compound against the bacterium Pseudomonas aeruginosa. researchgate.net

These associations highlight the potential of the 7-fluoroindole scaffold in medicinal chemistry. Nonetheless, the specific methyl ester requested is consistently positioned in the literature as a building block. Without dedicated biological and pharmacological studies on this compound, it is not possible to provide a detailed and scientifically accurate account of its specific applications in anticancer or antiviral research as outlined in the requested structure. The scientific community's focus appears to be on the final, more complex derivatives rather than on this particular intermediate.

Therefore, the requested article detailing its role in enzyme inhibition, cellular proliferation, apoptosis, preclinical models, and viral replication cannot be generated with the required scientific accuracy and specificity.

Biological and Pharmacological Research Applications of Methyl 7 Fluoro 1h Indole 5 Carboxylate in Vitro and Preclinical Studies

Antiviral Research Applications

Targeting Viral Polymerases (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)

There is no specific information available from the conducted research that details the activity of Methyl 7-fluoro-1H-indole-5-carboxylate as an inhibitor of viral polymerases, including the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). While the RdRp is a significant target for antiviral drug development, and various non-nucleoside inhibitors have been investigated, studies explicitly naming or testing this compound have not been identified. ambeed.com

HIV-1 Fusion Inhibition through Glycoprotein (B1211001) 41 Targeting

No research data was found to suggest that this compound has been investigated as an HIV-1 fusion inhibitor targeting glycoprotein 41 (gp41). The scientific literature describes a range of indole-based compounds designed to inhibit the conformational changes in gp41 necessary for viral entry, but none of the available studies specifically mention the subject compound.

Activity against Specific Viral Strains (e.g., HSV-1, HSV-2, Coxsackie B4, HIV)

There are no available studies detailing the in vitro or preclinical activity of this compound against specific viral strains such as Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Coxsackie B4, or Human Immunodeficiency Virus (HIV). Research on other indole (B1671886) derivatives has shown a spectrum of antiviral activities, but these findings cannot be attributed to this compound.

Modulation of Receptor Activity

The interaction of indole-based compounds with various receptor systems, particularly G-protein coupled receptors (GPCRs), is a significant area of pharmacological research.

While no direct studies on the CB1 receptor modulatory activity of this compound have been published, extensive research into structurally related indole-2-carboxamides has established this chemical class as a viable template for developing allosteric modulators of the CB1 receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a novel mechanism to fine-tune receptor activity. acs.org

The first identified allosteric modulators for the CB1 receptor were indole derivatives. nih.gov Structure-activity relationship (SAR) studies on the indole-2-carboxamide scaffold have revealed key structural requirements for allosteric modulation. nih.govcncb.ac.cn For instance, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) was the prototypical modulator from this class. nih.gov Research has shown that substituents at the C3 and C5 positions of the indole ring significantly impact both binding affinity for the allosteric site (KB) and the degree of cooperativity with the orthosteric ligand (α). nih.govnih.gov Generally, these compounds act as positive allosteric modulators (PAMs) of agonist binding, meaning they increase the binding affinity of agonists like CP55,940. nih.gov However, they often behave as negative allosteric modulators (NAMs) in functional assays, antagonizing agonist-induced G-protein activation. nih.govnih.gov

The presence of a halogen, such as chlorine, at the C5 position has been shown to be important for the activity of many indole-2-carboxamide modulators. nih.govnih.gov While the effect of a fluorine atom at the C7 position and a carboxylate at C5 (as in this compound) has not been specifically determined for CB1 modulation, the known importance of the substitution pattern on the indole ring suggests this compound could potentially interact with the CB1 allosteric site. Further investigation is required to determine if it possesses any modulating activity.

| Compound | Description | Key Findings | Reference |

|---|---|---|---|

| ORG27569 | A prototypical indole-2-carboxamide CB1 allosteric modulator. | Increases agonist binding but antagonizes agonist-induced G-protein coupling. | nih.govnih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | A potent indole-2-carboxamide derivative. | Exhibits a high binding cooperativity factor (α=16.55) and potent antagonism of agonist-induced GTPγS binding. | nih.govnih.gov |

| PSNCBAM-1 | A CB1 allosteric modulator. | Demonstrates potential for treating obesity and some CNS disorders. | nih.gov |

The indole scaffold is a versatile structure known to interact with a variety of GPCRs beyond the cannabinoid receptors. Research on other indole derivatives has demonstrated their potential as multi-target ligands, particularly for aminergic GPCRs which are crucial in neurotransmission.

For example, a series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were identified as high-affinity ligands for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov Several compounds from this series acted as antagonists at both D2 and 5-HT2A receptors, a profile considered beneficial for potential antipsychotic applications. nih.gov This demonstrates that modifications to the indole core can direct the compound's activity toward different receptor families.

Given that the specific compound this compound has not been screened for broad GPCR activity, its potential interactions with other GPCRs remain unknown. However, the established precedent of indole derivatives acting on aminergic and other receptors suggests that this could be a fruitful area for future investigation.

Other Potential Research Applications

Beyond direct receptor modulation, indole derivatives are being investigated for their effects on enzymes and their roles in mitigating pathological processes like inflammation and oxidative stress.

Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for endogenous glucose production. nih.govnih.gov The inhibition of FBPase is considered a promising therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose output. nih.govnih.gov

Several classes of indole derivatives have been identified as allosteric inhibitors of FBPase, binding to the AMP allosteric site. nih.gov Structure-activity relationship studies of indole-based FBPase inhibitors have provided insights for designing more potent compounds. One study demonstrated that the incorporation of a hydrogen-bond acceptor, such as a nitro group, at the 7-position of the indole ring was beneficial for inhibitory activity. nih.gov This suggests that the fluorine atom at the 7-position of this compound, being a strong hydrogen-bond acceptor, could contribute favorably to binding with FBPase. Although specific inhibitory data (IC50) for this compound is not available, related indole derivatives have shown potent inhibition.

| Compound Class/Example | Mechanism | Example IC50 | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | Allosteric inhibition at the AMP binding site. | Submicromolar levels for potent derivatives. | nih.gov |

| Benzoxazole benzenesulfonamides | Allosteric inhibition at the AMP binding site. | 3.4 µM (for a representative compound). | caymanchem.com |

| 7-Nitro-1H-indole-2-carboxylic acids | Allosteric inhibition. | 0.10–0.47 μM. | nih.gov |

The indole nucleus is a core component of compounds known to possess anti-inflammatory properties. mdpi.comnih.gov Research into various indole derivatives has shown they can modulate inflammatory pathways in preclinical models.

For instance, certain indole-imidazolidine hybrids have demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in animal models of inflammation. nih.gov Similarly, a study on 5-fluoro-2-oxindole, a structurally related fluorinated indole derivative, revealed that it alleviates inflammatory pain by inhibiting oxidative and inflammatory responses, including the upregulation of inducible nitric oxide synthase (NOS2). mdpi.com Other research has shown that indole derivatives can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and decrease the expression of key inflammatory mediators like iNOS and COX-2. chemrxiv.org

These findings collectively suggest that the fluoro-indole scaffold of this compound may confer anti-inflammatory potential, warranting further investigation into its effects on inflammatory mediators and pathways.

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The indole ring system is known to possess antioxidant capabilities, largely due to the electron-rich nature of the heterocyclic nitrogen atom, which can participate in redox reactions. nih.gov The antioxidant activity can be modulated by the substituents on the indole core. nih.govrsc.org The mechanism often involves the transfer of a hydrogen atom from the indolic NH group or a single electron transfer to quench free radicals. researchgate.net

Studies on related fluorinated indole compounds have provided direct evidence of their antioxidant potential. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 5-fluoro methyl indole derivatives demonstrated significant antioxidant activity. researchgate.net This suggests that the presence of a fluorine atom on the indole ring is compatible with, and may even enhance, radical scavenging properties. Therefore, it is plausible that this compound could exhibit similar antioxidant activities, making it a candidate for research into conditions associated with oxidative stress.

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi activity)

Extensive searches of scientific literature and research databases did not yield any specific preclinical or in vitro studies investigating the antiparasitic activity of this compound against Trypanosoma cruzi or any other parasites. While the broader class of indole derivatives has been a subject of interest in the search for new antiparasitic agents, research specifically detailing the efficacy and mechanisms of this compound in this context is not publicly available at this time. Therefore, no data on its anti-trypanosomal effects can be presented.

Anticholinesterase Activity

Similarly, a thorough review of published research reveals no specific in vitro or preclinical studies focused on the anticholinesterase activity of this compound. Research into cholinesterase inhibitors has explored various molecular scaffolds, including some indole-containing compounds. However, specific data, such as IC₅₀ values or the mechanism of inhibition for this compound against acetylcholinesterase or butyrylcholinesterase, have not been reported in the available scientific literature. Consequently, there are no research findings to include in this section.

Structure Activity Relationship Sar Studies of Methyl 7 Fluoro 1h Indole 5 Carboxylate Derivatives

Impact of Substitutions on Indole (B1671886) Ring Positions (C1, C2, C3, C4, C5, C6, C7)

Influence of Fluorine at C7 on Biological Activity and Target Affinity

The presence of a fluorine atom at the C7 position of the indole ring has a profound impact on the biological activity of Methyl 7-fluoro-1H-indole-5-carboxylate derivatives. This substitution is not merely a steric modification but also significantly alters the electronic properties of the molecule. Fluorine, being the most electronegative element, can modulate the acidity of the indole N-H, influence hydrogen bonding interactions, and enhance metabolic stability by blocking potential sites of oxidation. nih.govresearchgate.net

Furthermore, the introduction of a fluorine atom can enhance the binding affinity of the compound to its target. This is often attributed to the favorable energetic contributions of fluorine-protein interactions, which can include interactions with backbone amides or other polar residues within the binding pocket. The pattern of fluorine substitution on an aromatic ring has been shown to be a key determinant of binding affinity.

Role of Methyl Ester at C5 in Receptor Binding and Enzymatic Interactions

The methyl ester group at the C5 position of the indole ring plays a crucial role in the molecule's interaction with biological targets. This group can act as a hydrogen bond acceptor and its orientation and electronic properties are critical for establishing key binding interactions. In many kinase inhibitors, for instance, the presence of a substituent at the C5 position is essential for activity.

Molecular docking studies of various indole derivatives have revealed that the indole moiety often penetrates deep into the hydrophobic microdomain of the receptor's binding pocket. nih.gov The C5-substituent, such as the methyl ester, can then form specific interactions with residues at the entrance or within the pocket, thereby anchoring the molecule and contributing to its binding affinity. The ester functionality can participate in hydrogen bonding with amino acid residues like serine or threonine, or with backbone amides.

The electronic nature of the C5-substituent is also a significant factor. Electron-withdrawing groups at this position can influence the electron density of the indole ring system, which in turn can affect its stacking interactions with aromatic residues in the binding site.

Effects of Methyl Group Modifications (e.g., replacement with ethyl)

While direct SAR data for the ethyl ester of this compound is not extensively available, studies on related compounds have shown that the length of the alkyl chain can be a critical parameter. For instance, in a series of quinoline-3-carboxylic acids, replacing a 5-methyl with a 5-ethyl group significantly reduced efficacy, suggesting that steric bulk at this position can be detrimental to activity. nih.gov Conversely, in other systems, a longer alkyl chain might provide more favorable hydrophobic interactions with the target, leading to increased potency. The optimal alkyl chain length is highly dependent on the specific topology of the binding site.

Table 1: Hypothetical Impact of C5-Ester Alkyl Chain Modification on Biological Activity

| R Group | Alkyl Chain Length | Potential Impact on Activity | Rationale |

| -CH₃ | Short | May provide optimal fit in a sterically constrained binding pocket. | Balances steric and electronic properties for favorable interactions. |

| -CH₂CH₃ | Medium | Could enhance hydrophobic interactions if the binding pocket allows. | Increased lipophilicity might improve cell permeability but could also introduce steric hindrance. |

This table is based on general principles of medicinal chemistry and SAR trends observed in related compounds.

Investigation of Halogen Substitutions (e.g., Fluoro vs. Chloro)

The nature of the halogen at the C7 position can significantly influence the biological profile of the indole derivative. While both fluorine and chlorine are electron-withdrawing, they differ in size, electronegativity, and their ability to form halogen bonds, which can lead to distinct SAR profiles.

Fluorine, being smaller and more electronegative, is often preferred in drug design for its ability to improve metabolic stability and binding affinity without adding significant steric bulk. In contrast, chlorine is larger and less electronegative but can participate in stronger halogen bonding interactions, which can be a key determinant of binding in some protein-ligand complexes.

Studies on halogenated indoles have shown that different halogens can confer distinct biological activities. For example, chloroindoles have demonstrated potent antibiofilm and antimicrobial activities against uropathogenic Escherichia coli. nih.gov A direct comparison of 7-fluoro and 7-chloro analogs of Methyl 1H-indole-5-carboxylate would be necessary to definitively determine which halogen provides a superior activity profile for a specific biological target. The choice between fluorine and chlorine would depend on the specific requirements of the target's binding site, including its size, polarity, and the presence of potential halogen bond donors.

Table 2: Comparison of Fluoro and Chloro Substitutions at C7

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Biological Impact |

| Fluorine | 1.47 | 3.98 | Can enhance metabolic stability and binding affinity through specific hydrogen bonds. |

| Chlorine | 1.75 | 3.16 | May form stronger halogen bonds and provide different steric interactions. |

Modifications of the Carboxylate Group and its Impact on Biological Activity

The carboxylate group at the C5 position is a key functional handle that can be modified to fine-tune the pharmacological properties of the molecule. Bioisosteric replacement of the methyl ester with other functional groups can alter the compound's acidity, polarity, and hydrogen bonding capacity, leading to significant changes in biological activity.

Common bioisosteres for carboxylic acid esters include amides, tetrazoles, and other acidic heterocycles. nih.govdrughunter.com For example, converting the ester to a carboxamide introduces a hydrogen bond donor (the N-H group) and can lead to different binding interactions with the target. The substitution on the amide nitrogen can be further varied to explore additional binding pockets and optimize properties such as solubility and cell permeability.

Studies on indole-2-carboxamides have shown that such modifications can lead to potent allosteric modulators of receptors like the cannabinoid receptor 1 (CB1). acs.org The specific nature of the bioisosteric replacement and any subsequent substitutions will dictate the resulting changes in biological activity, highlighting the importance of this position for molecular recognition.

Exploration of N-Substitution Effects on Indole Nitrogen (N1)

Alkylation or arylation at the N1 position can introduce steric bulk and alter the electronic nature of the indole ring. These changes can either enhance or diminish biological activity depending on the specific requirements of the target. For instance, in a series of mGlu7 NAMs, the presence of an ethyl ester was found to be a necessary pharmacophore for activity. nih.gov

Furthermore, N-substitution can prevent the formation of hydrogen bonds where the indole N-H acts as a donor, which could be either beneficial or detrimental depending on the binding mode. In some cases, the substituent itself can form new, favorable interactions with the target. The diverse biological activities reported for N-substituted carbazole (B46965) derivatives underscore the importance of this position in modulating the pharmacological profile of heterocyclic compounds. nih.gov

Pharmacophore Elucidation and Identification of Key Binding Elements

The development of potent therapeutic agents based on the indole scaffold hinges on understanding the key structural features required for molecular recognition and biological activity. Pharmacophore modeling for indole derivatives, particularly in the context of inhibiting viral entry or enzymatic activity, has identified several crucial binding elements. nih.gov Studies on related indole compounds, such as those targeting HIV-1 integrase, reveal that the indole core and a carboxyl group can form a critical metal-chelating cluster. nih.gov This interaction, often with two divalent metal ions (e.g., Mg²⁺) in an enzyme's active site, is a dominant feature of the binding mode. nih.gov

For instance, in the case of indole-2-carboxylic acid derivatives, the indole core and the C2 carboxyl group were found to chelate with Mg²⁺ ions within the integrase active site, which is a key component of their inhibitory mechanism. nih.gov Further structural optimization has shown that introducing specific substituents at various positions on the indole ring can significantly enhance potency by forming additional interactions with the target protein. nih.gov

Key binding elements often include:

A Metal-Chelating Motif: Typically formed by a carboxylic acid group in proximity to heteroatoms within the indole ring system. nih.gov

Hydrophobic Interactions: The indole ring itself and additional hydrophobic groups appended to it can engage with hydrophobic pockets within the target's binding site. The introduction of a long branch at the C3 position of the indole core has been shown to improve interaction with hydrophobic cavities. nih.gov

Hydrogen Bonding: The N-H of the indole ring can act as a hydrogen bond donor, while carbonyls or other heteroatoms in the substituents can act as acceptors, forming specific connections with amino acid residues.

The strategic placement of substituents is paramount. For example, the introduction of halogenated benzene (B151609) rings at the C6 position of the indole core has been demonstrated to increase inhibitory activity against HIV-1 integrase, suggesting this region of the molecule interacts with a specific sub-pocket of the enzyme. nih.gov Therefore, the pharmacophore for this class of compounds can be generally defined as a central indole scaffold with a strategically positioned carboxylic acid (or ester) for metal chelation or polar contact, and tailored hydrophobic and hydrogen-bonding groups that complement the specific topology of the target's active site.

Correlation between Molecular Properties and Biological Potency

One key area of investigation has been the linkage between multiple indole rings. In a series of bisindole compounds, the point of connection between the two indole moieties was found to be critical for activity. nih.gov Derivatives with a 6-6' linkage between the indole rings were significantly more potent than those with 5-6', 6-5', or 5-5' linkages. nih.gov This highlights the importance of a specific molecular geometry for optimal interaction with the biological target, in this case, the gp41 hydrophobic pocket. acs.orgnih.gov

The following table summarizes the impact of the indole-indole linkage position on inhibitory activity in a cell-cell fusion assay, demonstrating the sensitivity of biological potency to molecular shape.

| Compound Linkage | EC₅₀ (µM) | Relative Potency (vs. 6-6' linkage) |

| 6-6' | 0.9 | 1.0 |

| 5-6' | >10 | <0.09 |

| 6-5' | 3.6 | 0.25 |

| 5-5' | 3.1 | 0.29 |

Data sourced from studies on bisindole HIV-1 fusion inhibitors. nih.gov

Derivatization and Analog Synthesis of Methyl 7 Fluoro 1h Indole 5 Carboxylate for Research Purposes

Synthesis of Novel Structural Analogues with Modified Indole (B1671886) Core Substitutions

Modification of the indole core of Methyl 7-fluoro-1H-indole-5-carboxylate allows for a systematic investigation of structure-activity relationships (SAR). Synthetic strategies typically target the N-H position, the C2 and C3 positions of the pyrrole (B145914) ring, and the remaining C4 and C6 positions on the benzene (B151609) ring.

N-Substitution: The nitrogen atom of the indole ring is a common site for modification. N-alkylation or N-arylation can be achieved under basic conditions using alkyl or aryl halides. For instance, reacting the parent indole with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF is a standard procedure. mdpi.com These modifications can influence the molecule's lipophilicity, metabolic stability, and steric profile.

C3-Functionalization: The C3 position is highly nucleophilic and susceptible to electrophilic substitution. The Mannich reaction, for example, can introduce aminomethyl groups at C3 by reacting the indole with formaldehyde (B43269) and a secondary amine. nih.gov This allows for the attachment of various functional groups.

C2-Functionalization: While direct electrophilic substitution at C2 is less common than at C3, palladium-catalyzed cross-coupling reactions provide an efficient route for C2-functionalization. mdpi.com Starting from a C2-halogenated precursor, various substituents can be introduced.

C4 and C6-Substitution: Modification at the C4 and C6 positions of the benzene ring typically requires starting from a pre-functionalized precursor, such as a substituted 3-fluoro-5-nitroaniline, and then constructing the indole ring through classical methods like the Fischer or Bartoli indole synthesis.

The table below summarizes potential modifications to the indole core.

| Position | Type of Modification | Potential Reagents and Conditions | Resulting Substituent |

| N1 | Alkylation / Arylation | Alkyl/Aryl Halide, Base (e.g., K₂CO₃, NaH) | -R (e.g., -CH₃, -CH₂Ph) |

| N1 | Acylation | Acyl Chloride, Pyridine | -C(O)R |

| C2 | C-H Activation/Coupling | Pd catalyst, Halide source | -Aryl, -Alkyl |

| C3 | Mannich Reaction | CH₂O, Secondary Amine (e.g., Me₂NH) | -CH₂NR₂ |

| C3 | Vilsmeier-Haack | POCl₃, DMF | -CHO |

| C6 | Halogenation | N-Bromosuccinimide (NBS) | -Br |

Design and Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds

Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a modified functional profile. Indole derivatives are frequently used as scaffolds for creating such hybrid molecules. rsc.org For this compound, the carboxylic acid moiety (after hydrolysis of the methyl ester) is an ideal handle for conjugation.

The primary synthetic strategy involves the formation of an amide bond. First, the methyl ester of the parent compound is hydrolyzed to the corresponding carboxylic acid (7-fluoro-1H-indole-5-carboxylic acid) under basic conditions (e.g., NaOH or LiOH). This acid is then "activated" using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HBTU. The activated species is subsequently reacted with an amine-containing bioactive scaffold to form a stable amide linkage.

The choice of the bioactive scaffold depends on the research objective. For example, to investigate synergistic effects, one might couple the indole to a known enzyme inhibitor, a receptor ligand, or a DNA-intercalating agent.